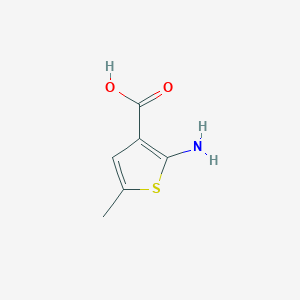
2-Amino-5-methylthiophene-3-carboxylic acid
Overview
Description
2-Amino-5-methylthiophene-3-carboxylic acid is a compound that belongs to the class of organic compounds known as thiophenes with a carboxylic acid group and an amino group. It is a derivative of thiophene, a heterocyclic compound with a sulfur atom. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for various chemical syntheses .
Synthesis Analysis
The synthesis of derivatives of 2-aminothiophene-3-carboxylic acid can be achieved through various methods. A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed using Chan-Lam cross-coupling, which allows for the introduction of aryl groups into the molecule . Microwave-assisted synthesis has also been reported as a rapid method to obtain 2-aminothiophene-3-carboxylic acid derivatives, demonstrating the efficiency of this technique in organic synthesis . Additionally, the one-pot Gewald synthesis is another method that has been used to synthesize 2-aminothiophene derivatives by reacting aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur .
Molecular Structure Analysis
The molecular structure of 2-aminothiophene-3-carboxylic acid derivatives can be complex, as seen in the synthesis of triorganotin(IV) derivatives. These derivatives have been characterized by various spectroscopic techniques, including NMR, IR, Raman, and Mossbauer spectroscopy. X-ray crystallography has provided detailed insights into the geometry of these molecules, revealing trigonal bipyramidal structures with organic groups on the equatorial plane .
Chemical Reactions Analysis
2-Amino-5-methylthiophene-3-carboxylic acid and its derivatives can undergo various chemical reactions. For instance, photolysis of aliphatic carboxylic acids in the presence of 2-aminothiophenol leads to the formation of 2-methylthioaniline and benzothiazolines . The reaction of 3-amino-2-carbamoylthiophene with cycloalkanones forms imines, indicating the reactivity of the amino group in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiophene-3-carboxylic acid derivatives are influenced by their functional groups. The presence of the carboxylic acid group contributes to the acidity and potential for salt formation, while the amino group can participate in hydrogen bonding and nucleophilic reactions. The antimicrobial activity of some N-benzyl substituted derivatives has been tested, showing good activity against both Gram-negative and Gram-positive bacteria, which suggests that these compounds could be useful in the development of new antibacterial agents .
Scientific Research Applications
-
Medicinal Chemistry
- Thiophene-based analogs are considered a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Synthesis of Zinc and Cadmium Carboxylate Complexes
-
Synthesis of New Compounds
-
Voltage-Gated Sodium Channel Blocker
-
Anti-Inflammatory and Anti-Psychotic Drugs
-
Synthesis of 2-Aminothiophene-3-Carbonitrile Derivatives
-
Synthesis of 5-Amino-3-Methyl-4-(1H-Pyrrol-1-Yl)Thiophene-2-Carboxylates
-
Thiophene Substitution Chemistry
Future Directions
Thiophene derivatives, including “2-Amino-5-methylthiophene-3-carboxylic acid”, continue to attract interest due to their wide range of properties and applications. They are particularly important in the field of medicinal chemistry, where they are used to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
2-amino-5-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVJCXLYRSTUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620277 | |
| Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylthiophene-3-carboxylic acid | |
CAS RN |
41940-47-0 | |
| Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





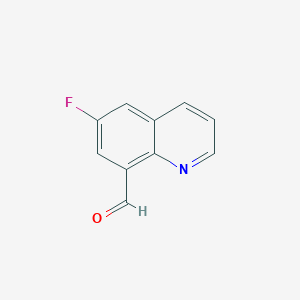
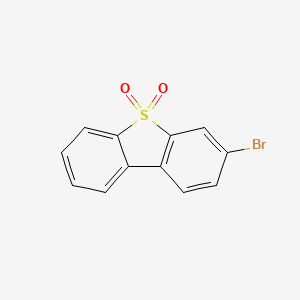

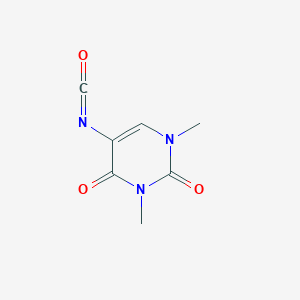


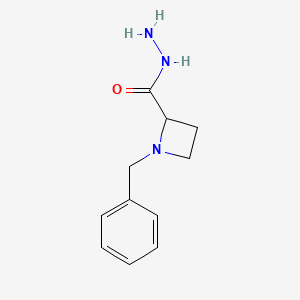
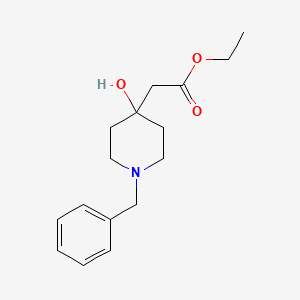
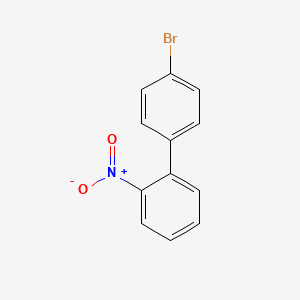
![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)